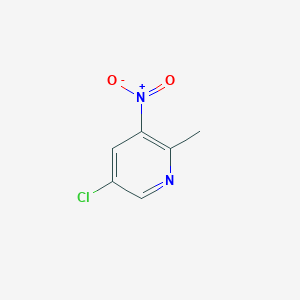
5-Chloro-2-methyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structures of various nitropyridine derivatives, including those similar to 5-Chloro-2-methyl-3-nitropyridine, have been extensively studied. For instance, the crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives have been determined, revealing a layered arrangement stabilized by hydrogen bonds . Similarly, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been analyzed, showing that it crystallizes with two independent molecules in the asymmetric unit . These studies provide insights into the molecular and crystal structures of nitropyridine derivatives, which can be extrapolated to understand the structure of this compound.
Synthesis Analysis
The synthesis of nitropyridine derivatives often involves multiple steps, including substitution, oxidation, nitration, and ammoniation. For example, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine through these steps . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies applied to similar compounds can be adapted for its synthesis.
Chemical Reactions Analysis
The reactivity of nitropyridine derivatives can be influenced by the presence of substituents on the pyridine ring. For instance, under the influence of bases, 4,6-dimethyl-5-nitro-2-chloro-3-cyanopyridine was found to undergo autohetarylation, a reaction that occurs exclusively at the methyl group in the 4 position . This suggests that the chemical reactivity of this compound could also be influenced by the position of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives have been characterized through various spectroscopic and theoretical methods. Density functional theory (DFT) analysis has been used to study the molecular structure, vibrational wavenumbers, and electronic properties of compounds like 2-chloro-4-nitropyridine and its methyl-substituted derivatives . Theoretical calculations have also been performed to understand the electronic properties, such as HOMO-LUMO energies and global descriptors, which are crucial for assessing the reactivity of these compounds . The vibrational and electronic structures of 2-chloro-4-methyl-3-nitropyridine have been compared with those of 2-chloro-6-methylpyridine, providing a comprehensive understanding of their conformational and electronic differences .
Scientific Research Applications
Synthesis of Anticancer Intermediates
5-Chloro-2-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of compounds with potential anticancer properties. A notable example includes the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an important precursor for small molecule anticancer drugs. This synthesis demonstrates a high yield method, achieving up to 92% efficiency over multiple steps, highlighting the compound's significance in medicinal chemistry research (Zhang, Lai, Feng, & Xu, 2019).
Structural and Spectroscopic Analysis
The compound has been the subject of various structural and spectroscopic analyses to understand its properties better. Studies have included X-ray analysis, infrared, NMR, and electronic spectroscopy, alongside investigations into its optical properties through UV–vis absorption and fluorescence spectroscopy. Such analyses provide insights into the molecular structure, stability, and reactivity, essential for designing new pharmaceuticals and materials (Jukić, Cetina, Halambek, & Ugarković, 2010).
Advanced Material Research
Research into this compound derivatives has extended to materials science, investigating their potential in creating advanced materials. Studies on their molecular structures, vibrational wavenumbers, and electronic properties using density functional theory (DFT) provide valuable information on their applicability in non-linear optics, sensors, and other high-tech applications. Such investigations underscore the versatility and importance of this compound in developing new materials with specialized properties (Velraj, Soundharam, & Sridevi, 2015).
Chemical Reactivity and Mechanisms
This compound's reactivity has been explored through various chemical reactions, including nucleophilic substitutions and ring-opening reactions. Understanding these reactions and the mechanisms behind them is crucial for synthetic chemistry, allowing for the development of new synthetic pathways and the creation of novel compounds. Research in this area has led to insights into substituting patterns, regioselectivity, and the conditions favoring specific outcomes, facilitating the targeted synthesis of complex molecules (Andreassen, Bakke, Sletvold, & Svensen, 2004).
Safety and Hazards
5-Chloro-2-methyl-3-nitropyridine is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Future Directions
5-Chloro-2-methyl-3-nitropyridine is an important intermediate in the synthesis of various compounds. It is used in laboratory research and development processes and chemical production processes . Future research may focus on exploring new synthesis methods, improving the yield and purity of the compound, and investigating its potential applications in various fields.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 5-chloro-2-methyl-3-nitropyridine belongs, are known to interact with various biological targets .
Mode of Action
The mode of action of this compound involves a reaction mechanism where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
It’s known that nitropyridines can be involved in various chemical reactions, leading to the synthesis of different compounds .
Pharmacokinetics
The safety data sheet indicates that it may cause respiratory irritation, suggesting that it can be absorbed and distributed in the body .
Result of Action
Given its chemical structure and reactivity, it can be inferred that it may participate in various chemical reactions, leading to the synthesis of different compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the safety data sheet suggests that it should be stored in a well-ventilated place and kept tightly closed . This indicates that exposure to air and moisture may affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known to be used as a biochemical reagent, suggesting that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
Given its use as a biochemical reagent, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
5-chloro-2-methyl-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJGWUTXWBGOPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631009 |
Source


|
| Record name | 5-Chloro-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211533-93-5 |
Source


|
| Record name | 5-Chloro-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

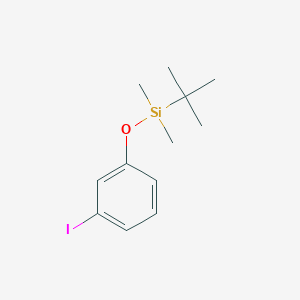


![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)




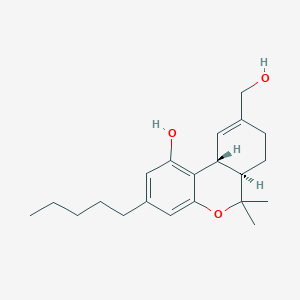
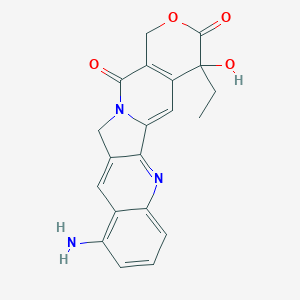
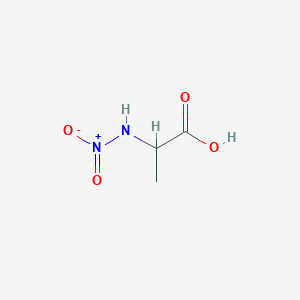

![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)
